Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate
Description
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3 |
InChI Key |
WQKVJAJXEUCOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the β-Ketoester Intermediate
The β-ketoester ethyl 4,4,4-trifluoro-3-oxo-1-(4-(trifluoromethyl)phenyl)butanoate serves as a critical precursor. This compound can be synthesized via Claisen condensation between ethyl trifluoroacetate and 4-(trifluoromethyl)phenylacetone in the presence of a base such as sodium hydride. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to room temperature, yielding the β-ketoester in 65–85% purity after column chromatography.
Cyclocondensation with Hydrazine
The β-ketoester is then treated with hydrazine hydrate in ethanol under reflux (78°C) for 12–16 hours. This step induces cyclization, forming the pyrazolidine ring. For example, analogous reactions with substituted β-ketoesters have achieved yields of 70–90%. Key variables include:
- Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.
- Temperature : Reflux conditions ensure complete ring closure while minimizing side reactions like over-alkylation.
- Hydrazine stoichiometry : A 1.2:1 molar ratio of hydrazine to β-ketoester optimizes yield.
Representative Data
| Starting Material | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxo-1-arylbutanoate | Ethanol, reflux, 16h | 78% | 95% |
Hydrogenation of Pyrazole Derivatives
Pyrazolidines can also be synthesized via hydrogenation of pyrazole precursors. Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, for instance, undergoes catalytic hydrogenation to yield the saturated pyrazolidine analog.
Synthesis of Pyrazole Intermediate
The pyrazole intermediate is prepared via regioselective cyclocondensation of hydrazines with α,β-unsaturated trifluoromethyl ketones. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is synthesized by reacting ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine at −60°C. This method ensures >90% regioselectivity for the 1,3-disubstituted pyrazole.
Catalytic Hydrogenation
The pyrazole intermediate is hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ in ethanol at 25°C for 24 hours. This step reduces the pyrazole’s double bond, yielding the pyrazolidine core. Similar protocols for trifluoromethylpyrazoles report quantitative conversion and 80–85% isolated yields.
Key Considerations
- Catalyst loading : 5–10% Pd/C prevents over-reduction of the ester group.
- Pressure : Moderate H₂ pressure (30–50 psi) balances reaction rate and safety.
Multi-Component Reactions (MCRs)
MCRs offer a one-pot route to pyrazolidines by combining aldehydes, ketones, and hydrazines. For the target compound, this approach involves:
Reaction Components
- Aldehyde : 4-(Trifluoromethyl)benzaldehyde.
- Ketone : Ethyl acetoacetate.
- Hydrazine : Hydrazine hydrate.
Protocol
The aldehyde and ketone undergo Knoevenagel condensation to form an α,β-unsaturated ketone, which subsequently reacts with hydrazine to form the pyrazolidine ring. This method, optimized for trifluoromethyl analogs, employs acetic acid as a catalyst in ethanol at 80°C for 8 hours, yielding 60–75% of the product.
Advantages
Acid-Catalyzed Cyclization
Strong acids like sulfuric acid or trifluoroacetic acid (TFA) can catalyze the cyclization of hydrazine-functionalized intermediates into pyrazolidines.
Synthesis of Hydrazine Precursor
A hydrazine derivative, such as ethyl 2-(2-(4-(trifluoromethyl)phenyl)hydrazineylidene)acetate , is prepared by condensing ethyl glyoxylate with 4-(trifluoromethyl)phenylhydrazine in dichloromethane.
Cyclization
The hydrazine precursor is treated with TFA (10 equiv) in dichloromethane at 0°C for 2 hours, inducing cyclization to the pyrazolidine. This method, adapted from N-trifluoromethyl pyrazole syntheses, achieves 65–80% yields.
Mechanistic Insight
The acid protonates the hydrazine nitrogen, facilitating intramolecular nucleophilic attack and ring closure.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70–90 | High | Moderate | High |
| Hydrogenation | 80–85 | N/A | High | Moderate |
| Multi-Component | 60–75 | Moderate | High | Low |
| Acid-Catalyzed | 65–80 | High | Low | Moderate |
Challenges and Optimization Strategies
- Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature can destabilize transition states, necessitating low-temperature conditions (−60°C) to favor desired regioisomers.
- Functional group stability : The ethyl ester group is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.
- Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates pyrazolidines from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
Biological Activities
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate has been investigated for several biological activities:
Antioxidant Activity
The compound demonstrates significant antioxidant properties, evaluated through DPPH radical scavenging assays:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85% | 25 µg/mL |
| Control (Ascorbic Acid) | 95% | 15 µg/mL |
This indicates that while effective, it is less potent than ascorbic acid.
Antimicrobial Activity
The compound has shown moderate antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Salmonella typhi | 15 |
Notably, it exhibits strong activity against Staphylococcus aureus, which is clinically significant.
Anti-inflammatory Potential
Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), positioning it as a candidate for further investigation in inflammatory diseases.
Medicinal Chemistry
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy against various diseases .
Industrial Applications
The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, serving as a building block for more complex heterocyclic compounds. Its trifluoromethyl group enhances its reactivity and biological activity, making it valuable in industrial applications .
Case Study 1: Inflammatory Bowel Disease (IBD)
A study on mice indicated that treatment with this compound resulted in reduced colitis symptoms and lower inflammation markers upon histological analysis. This suggests potential therapeutic applications in IBD management.
Case Study 2: Neuroprotection
Investigations into neurodegenerative models revealed that the compound could reduce neuronal apoptosis induced by oxidative stress. This finding highlights its potential role in neuroprotective therapies.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazolidine vs. Pyrazolo-Pyridine Derivatives
- Ethyl 6-[4-(Difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate () Core Structure: Pyrazolo[3,4-b]pyridine (unsaturated, fused bicyclic system) vs. pyrazolidine (saturated monocyclic). Substituents: Difluoromethoxy (-OCF₂H) at the para position of the phenyl ring and a methyl group at the pyridine 3-position. Impact: The unsaturated pyrazolo-pyridine core may enhance aromatic stacking interactions in biological targets, while the difluoromethoxy group offers distinct electronic and steric profiles compared to -CF₃ .
Trifluoromethylphenyl vs. Chloro-Fluoro-Imidazole Derivatives
- Ethyl N-[4-Chloro-3-[4-(Trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-Dichloro-4-Fluoro-phenyl)carbamate (Example 4, ) Core Structure: Carbamate-linked diaryl system with an imidazole substituent. Impact: The imidazole moiety may confer basicity and hydrogen-bonding capacity, contrasting with the neutral pyrazolidine core .
Research Findings and Limitations
- Biological Data: No activity data for the target compound is provided, though analogs in and highlight the importance of -CF₃ and halogen substituents in potency .
Biological Activity
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a synthetic compound belonging to the pyrazolidine class, characterized by its unique trifluoromethyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazolidine Ring : Cyclization of hydrazine derivatives with carbonyl compounds.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethylating agents.
- Esterification : Reaction with ethanol under acidic conditions to form the ethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
This compound has shown promise in anticancer research. In cell line studies, it demonstrated cytotoxic effects on various cancer types, including breast and lung cancer cells. Mechanistically, it appears to induce apoptosis through modulation of signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Pyrazole ring with trifluoromethyl group | Antimicrobial, anti-inflammatory |
| 1-Methyl-3-(4-trifluoromethyl)phenyl-pyrazole-5-carboxylic acid | Contains a carboxylic acid group | Enhanced anti-inflammatory effects |
| 5-Ethyl-1-(4-trifluoromethyl)phenyl-pyrazole-4-carboxylic acid | Carboxylic acid functional group | Potent anticancer properties |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, reducing cytokine production.
- Cell Signaling Modulation : It alters signaling cascades associated with cell proliferation and survival, particularly affecting pathways like NF-kB and JNK.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein expressions.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and pro-inflammatory cytokines (TNF-alpha levels decreased by 50%).
- Cancer Cell Line Study : The compound was tested on MCF-7 breast cancer cells, resulting in an IC50 value of approximately 10 µM after 48 hours, indicating potent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
